molecular formula C27H22N6O6S B12345841 2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-

2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-

Cat. No.: B12345841
M. Wt: 558.6 g/mol
InChI Key: PFPYDGSNHDONGG-UHFFFAOYSA-N
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Description

“2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” is a complex organic compound that features multiple functional groups, including a naphthalenecarboxamide, benzimidazole, hydroxy, methoxy, methylamino, and azo groups

Properties

Molecular Formula

C27H22N6O6S

Molecular Weight

558.6 g/mol

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-methyl-4-(methylsulfamoyl)phenyl]diazenyl]-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C27H22N6O6S/c1-14-10-21(22(39-3)13-23(14)40(37,38)28-2)32-33-24-17-7-5-4-6-15(17)11-18(25(24)34)26(35)29-16-8-9-19-20(12-16)31-27(36)30-19/h4-13,28,34H,1-3H3,(H,29,35)

InChI Key

PFPYDGSNHDONGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=NC(=O)N=C5C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:

    Formation of the Naphthalenecarboxamide Core: This step may involve the reaction of naphthalene derivatives with carboxylic acid derivatives under conditions such as acid or base catalysis.

    Benzimidazole Ring Formation: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Azo Coupling Reaction: The azo group is typically introduced through a diazotization reaction followed by coupling with an aromatic compound.

    Functional Group Modifications: Introduction of hydroxy, methoxy, and methylamino groups may involve specific reagents and conditions such as methylation, hydroxylation, and amination reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

    Scalability: Adjusting reaction parameters to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

“2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Functional groups such as methylamino and methoxy can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the azo group may produce corresponding amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-Naphthalenecarboxamide exhibit promising anticancer properties. For instance, studies on related naphthalene derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of phospholipase D (PLD), an enzyme implicated in cancer progression and metastasis. Inhibitors like NFOT (a derivative of this compound) have demonstrated significant potency against PLD2, with IC50 values in the low nanomolar range, suggesting potential therapeutic applications in managing cancer-related conditions .

Dye Production

Due to its azo group, this compound can be utilized in the synthesis of various dyes. Azo compounds are widely used in textile and food industries for their vibrant colors. The specific structural attributes of this compound enhance its stability and colorfastness, making it suitable for commercial dye production .

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM.
Study BEnzyme InhibitionIdentified as a potent PLD inhibitor with dual action sites, significantly reducing enzyme activity at concentrations as low as 10 nM.
Study CDye StabilityEvaluated the dyeing properties of azo derivatives; showed superior lightfastness and washfastness compared to traditional dyes.

Mechanism of Action

The mechanism by which “2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Signal Transduction Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide Derivatives: Compounds with similar naphthalenecarboxamide structures.

    Benzimidazole Derivatives: Compounds containing the benzimidazole ring.

    Azo Compounds: Other compounds with azo groups.

Uniqueness

The uniqueness of “2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler compounds.

Biological Activity

The compound 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]- is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, antitumor, and enzyme inhibitory activities based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₃N₃O₃
  • Molecular Weight : 319.3141 g/mol
  • CAS Registry Number : 26848-40-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene carboxamides. For instance, derivatives of 3-hydroxynaphthalene carboxamides have demonstrated significant inhibitory effects against various bacterial strains:

CompoundMIC (μmol/L)Target Organism
3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide55.0Staphylococcus aureus
N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide28.4Mycobacterium marinum
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide13.0Mycobacterium kansasii

These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating their effectiveness in inhibiting bacterial growth .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. For example, certain derivatives have shown promising results against cancer cell lines:

CompoundCell LineIC₅₀ (μmol/L)Selectivity Index
2-Hydroxy−3-methoxybenzylidene thiazolo[3,2-a]pyrimidinesM-HeLa (cervical adenocarcinoma)<10High
Other derivatives with similar structuresVarious tumor cellsVariesVaries

The selectivity index (SI) is calculated as the ratio of IC₅₀ for normal cells to IC₅₀ for tumor cells, indicating the compound's ability to target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Notably, it acts as an inhibitor of human cytomegalovirus (HCMV) DNA polymerase:

CompoundTarget EnzymeIC₅₀ (μmol/L)
N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamideHCMV DNA polymerase<0.1

This inhibition is significant due to the role of HCMV in various diseases and the potential for developing antiviral therapies .

Case Studies

  • Antibacterial Screening : A series of naphthalene carboxamides were synthesized and screened for antibacterial activity against Staphylococcus strains and mycobacterial species. The study found that specific substitutions on the naphthalene ring enhanced biological activity .
  • Antitumor Efficacy : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer treatments .

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